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Compound of Interest

Compound Name: Indium

Cat. No.: B141171

Indium Gallium Arsenide (InGaAs) has established itself as a critical semiconductor material
for photodetectors, particularly in the near-infrared (NIR) spectrum. Its superior performance
characteristics make it the material of choice for applications ranging from fiber optic
communications and spectroscopy to medical imaging and remote sensing. This guide
provides an objective evaluation of InGaAs photodetectors, comparing their performance
against key alternatives with supporting experimental data and detailed methodologies.

The InGaAs Advantage: Operating Principle and Key
Features

InGaAs photodetectors are semiconductor devices that convert light into an electrical current.
[1] They are most commonly fabricated as p-i-n photodiodes, where an intrinsic (i) InGaAs
absorption layer is sandwiched between p-type and n-type semiconductor layers.[2] The
Ino.s3Gao.47As composition, lattice-matched to an Indium Phosphide (InP) substrate, is ideal
for detecting wavelengths in the 900 nm to 1700 nm range, which aligns perfectly with the low-
loss transmission windows for fiber optic communications.[3][4][5]

The working principle is based on the internal photoelectric effect. When a photon with energy
greater than the material's bandgap (approximately 0.75 eV for standard InGaAs) strikes the
intrinsic region, it generates an electron-hole pair.[4][6] An applied reverse bias voltage creates
a strong electric field across this region, which sweeps the charge carriers towards their
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respective contacts, producing a measurable photocurrent. The width of this intrinsic layer can
be tailored to optimize the trade-off between quantum efficiency and transit time, thus

balancing sensitivity and speed.[7]
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Caption: Working principle of an InGaAs PIN photodetector.

Performance Metrics: A Quantitative Comparison

The efficacy of a photodetector is defined by several key performance indicators. InGaAs
consistently demonstrates superior or highly competitive performance across these metrics
compared to its primary alternatives, Silicon (Si) and Germanium (Ge), especially in the NIR

range.
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Performance Metric

InGaAs

Silicon (Si)

Germanium (Ge)

Typical Wavelength

Range

900 nm - 1700 nm[8]
[°]

300 nm - 1100 nm|6]
[10]

800 nm - 1800 nm[10]

Peak Responsivity
(A/W)

~1.0 A/IW @ 1550
nm[11][12]

~0.6 A/IW @ 900 nm

~0.5A/W @ 1550 nm

Quantum Efficiency

(QE)

>80%, can approach
98%[11][13][14]

High in Vis-NIR
(<1000 nm)

Lower than InGaAs[4]

Dark Current

Very Low (nAto pA
range)[7][15][16]

Very Low (pA range)

High (MA range)[17]

Shunt Resistance

High (~10 MQ)[17]

Very High (>100 MQ)

Low (~10 kQ)[17]

Bandwidth / Response
Time

High (20 GHz or
more)[12][18]

Fast, but limited by
thicker junction[19]

Slower than InGaAs[4]

Cost

High[3][10]

Low[3][20]

Moderate

Key Takeaways from the Data:

Wavelength Range: InGaAs is the clear choice for applications beyond 1100 nm, where

silicon's sensitivity drops off significantly.[3][20] While Ge covers a similar range, InGaAs

offers better overall performance.[4]

Dark Current and Noise: InGaAs features a significantly lower dark current than Germanium.

[17] This is primarily due to its much higher shunt resistance, which minimizes thermally

induced noise and results in a better signal-to-noise ratio.[17] This makes InGaAs ideal for

detecting weak signals.[8]

Responsivity and Efficiency: InGaAs photodiodes exhibit excellent responsivity and high

quantum efficiency in their operational window.[9][11] Recent advancements have pushed

external quantum efficiencies (EQE) to over 98% between 1510 nm and 1575 nm.[11]

Speed: The high carrier mobility in InGaAs allows for very fast response times and high

bandwidths, often exceeding 20 GHz, which is crucial for high-speed data transmission.[4]

[12][21]
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Caption: Comparison of operational wavelength ranges.

Experimental Protocols for Characterization

To validate the performance of InGaAs photodetectors, a series of standardized
characterization experiments are performed.

Spectral Responsivity and Quantum Efficiency (QE)

This measurement determines the detector's sensitivity as a function of wavelength.

o Objective: To measure the photocurrent generated per unit of incident optical power (A/W)
across the detector's spectral range.

o Methodology:

o A broadband light source, such as a quartz halogen lamp, is used to provide illumination.
[22]

o The light is passed through a monochromator to select a narrow wavelength band.[22][23]
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o The monochromatic light is chopped at a specific frequency, and a lock-in amplifier is used
to improve the signal-to-noise ratio.

o The light is split, with one path directed to the InGaAs device under test (DUT) and the
other to a calibrated reference detector.

o The photocurrent from the DUT is measured using a picoammeter or transimpedance
amplifier.

o The responsivity (R) is calculated by dividing the DUT's photocurrent by the incident
optical power measured by the reference detector.

o The External Quantum Efficiency (n) is then calculated using the formula: n=(Rxh xc)/
(g x A), where h is Planck’s constant, c is the speed of light, q is the electron charge, and A
is the wavelength.[24]

Dark Current and Shunt Resistance

This test measures the leakage current that flows through the device in the absence of light, a
key indicator of noise.

o Objective: To determine the current-voltage (I-V) characteristics of the photodetector in
complete darkness.

o Methodology:

o The InGaAs photodetector is placed in a light-tight, electrically shielded enclosure, often
with temperature control.

o A source measure unit (SMU) is used to apply a sweeping reverse bias voltage across the
photodiode.

o The resulting current (dark current) is measured at each voltage step.

o The data is plotted as an I-V curve. Lower dark current values indicate higher quality
devices with less noise.[15][25]

o The shunt resistance is determined from the slope of the I-V curve at zero-volt bias.[26]
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Bandwidth (Frequency Response)

This measurement determines the highest frequency at which the photodetector can effectively

operate.

» Objective: To find the frequency at which the photodetector's electrical output power drops to
50% (-3 dB) of its low-frequency value.

o Methodology:

o A high-speed, directly modulated diode laser (e.g., at 1550 nm) is used as the light source.
[12]

o The laser's intensity is modulated with a sinusoidal signal from a vector network analyzer
(VNA) or a radio-frequency (RF) signal generator.[18]

o The modulated light is focused onto the active area of the InGaAs photodetector.

o The electrical output of the photodetector is fed back into the input of the VNA or a
spectrum analyzer.[11]

o The VNA sweeps the modulation frequency and measures the magnitude of the
photodetector's response relative to the input signal. The 3-dB bandwidth is the frequency
at which the response drops by 3 dB.[18][27]
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Caption: Experimental workflow for photodetector characterization.

Conclusion

The evaluation of InGaAs photodetectors reveals their exceptional suitability for applications in
the near-infrared spectrum. Supported by extensive experimental data, they demonstrate a
superior combination of high responsivity, high quantum efficiency, low dark current, and high-
speed operation when compared to silicon and germanium alternatives.[4] While Si remains
the cost-effective choice for wavelengths below 1100 nm, InGaAs is the dominant material for
high-performance applications in fiber optics, telecommunications, and sensitive NIR
spectroscopy. The continued optimization of InGaAs device structures and fabrication
processes promises further enhancements in performance, solidifying its role as a key enabling
technology for researchers and scientists.[15][28]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. InGaAs Photodetectors: Unveiling Their Working Principle and Applications - NEON
[neoncq.com]

2. Structure of InGaAs photodetector - Beijing conquer Photoelectric Technology Co., Ltd.
[conquer-oc.com]

3. InGaAs vs Silicon photodiodes: Which detector suits your NIR measurement?
[eureka.patsnap.com]

. Indium gallium arsenide - Wikipedia [en.wikipedia.org]

. powerwaywarfer.com [powerwaywafer.com]

. Detectors : Shimadzu Scientific Instruments [ssi.shimadzu.com]
. csmantech.org [csmantech.org]

. edmundoptics.com [edmundoptics.com]

© 00 N o o b

. excelitas.com [excelitas.com]

10. Comparing the Difference Between InGaAs and Ge Photodetectors in Emerging
Technologies - NEON [neoncg.com]

11. OPG [opg.optica.org]
12. digital-library.theiet.org [digital-library.theiet.org]

13. Design and Fabrication of High Performance InGaAs near Infrared Photodetector - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. mdpi.com [mdpi.com]

16. pubs.aip.org [pubs.aip.org]

17. InGaAs vs Ge IR Detectors [newport.com]
18. OPG [opg.optica.org]

19. APD Selection Guide - Si or InGaAs [lasercomponents.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b141171?utm_src=pdf-custom-synthesis
https://www.neoncq.com/ingaas-photodetectors-unveiling-their-working-principle-and-applications
https://www.neoncq.com/ingaas-photodetectors-unveiling-their-working-principle-and-applications
http://www.conquer-oc.com/en/detail-105-106-1038.html
http://www.conquer-oc.com/en/detail-105-106-1038.html
https://eureka.patsnap.com/article/ingaas-vs-silicon-photodiodes-which-detector-suits-your-nir-measurement
https://eureka.patsnap.com/article/ingaas-vs-silicon-photodiodes-which-detector-suits-your-nir-measurement
https://en.wikipedia.org/wiki/Indium_gallium_arsenide
https://www.powerwaywafer.com/structure-for-ingaas-photodetectors.html
https://www.ssi.shimadzu.com/service-support/technical-support/analysis-basics/fundamentals-uv/detectors.html
https://csmantech.org/wp-content/acfrcwduploads/field_5e8cddf5ddd10/post_4292/19.1.pdf
https://www.edmundoptics.com/f/ingaas-photodiodes/12621/
https://www.excelitas.com/product-category/ingaas-pin-photodiodes
https://www.neoncq.com/comparing-the-difference-between-ingaas-and-ge-photodetectors-in-emerging-technologies
https://www.neoncq.com/comparing-the-difference-between-ingaas-and-ge-photodetectors-in-emerging-technologies
https://opg.optica.org/oe/viewmedia.cfm?uri=oe-30-2-3047&html=true
https://digital-library.theiet.org/doi/pdf/10.1049/el%3A19850333?download=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650572/
https://www.researchgate.net/figure/Quantum-efficiency-of-silicon-CCD-detectors-and-InGaAs-photodiode-array-from-18_fig3_339093876
https://www.mdpi.com/2304-6732/12/4/312
https://pubs.aip.org/aip/jap/article/120/8/084501/382025/Dark-current-investigation-in-thin-P-i-N-InGaAs
https://www.newport.com/n/ingaas-vs-ge-ir-detectors
https://opg.optica.org/oe/viewmedia.cfm?uri=oe-26-26-35034&html=true
https://www.lasercomponents.com/en/photonics-portal/knowledge-center/selection-guides/apd-selection-guide-si-or-ingaas/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 20. photo-detector.com [photo-detector.com]

e 21. High-Speed and Broadband InGaAs/InP Photodiode with InGaAsP Graded Bandgap
Layers [mdpi.com]

e 22. holmarc.com [holmarc.com]

e 23. mdpi.com [mdpi.com]

e 24. mdpi.com [mdpi.com]

e 25. OPG [opg.optica.org]

e 26. globalanalitik.com.tr [globalanalitik.com.tr]

o 27. High-performance p+-InGaAs/i-InGaAs/n+-Si photodetector achieved by low-quality
crystalline Ge interlayer wafer bonding [opg.optica.org]

e 28. On-chip Ge, InGaAs, and colloidal quantum dot photodetectors: comparisons for
application in silicon photonics [opg.optica.org]

 To cite this document: BenchChem. [A Comparative Guide to Indium Gallium Arsenide
(InGaAs) for Photodetector Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141171#evaluation-of-indium-gallium-arsenide-
ingaas-for-photodetectors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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